
4-Ethyl-2-formamidohexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2-formamidohexanoic acid is an organic compound with the molecular formula C9H17NO3 It is a derivative of hexanoic acid, featuring an ethyl group at the fourth position and a formamido group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-formamidohexanoic acid typically involves the following steps:
Starting Material: The synthesis begins with hexanoic acid.
Ethylation: The fourth carbon of hexanoic acid is ethylated using ethyl bromide in the presence of a strong base such as sodium hydride.
Formamidation: The second carbon is then formamidated using formamide under acidic conditions to introduce the formamido group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
4-Ethyl-2-formamidohexanoic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The formamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or ammonia (NH3).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Ethyl-2-formamidohexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Ethyl-2-formamidohexanoic acid involves its interaction with specific molecular targets. The formamido group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The ethyl group may affect the compound’s hydrophobicity and membrane permeability, impacting its overall activity.
類似化合物との比較
Similar Compounds
4-Ethylhexanoic acid: Lacks the formamido group, making it less versatile in hydrogen bonding interactions.
2-Formamidohexanoic acid: Lacks the ethyl group, affecting its hydrophobicity and membrane permeability.
Hexanoic acid: The parent compound, lacking both the ethyl and formamido groups, making it less functionalized.
Uniqueness
4-Ethyl-2-formamidohexanoic acid is unique due to the presence of both the ethyl and formamido groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H17NO3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
4-ethyl-2-formamidohexanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-3-7(4-2)5-8(9(12)13)10-6-11/h6-8H,3-5H2,1-2H3,(H,10,11)(H,12,13) |
InChIキー |
YTVDEGIZQUONSI-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)CC(C(=O)O)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methanesulfonyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13567067.png)
![O-[4-(Dimethylamino)butyl]hydroxylamine](/img/structure/B13567070.png)
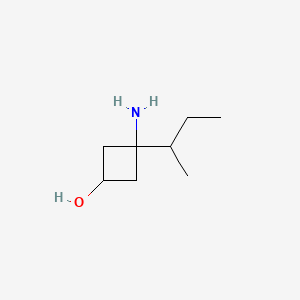
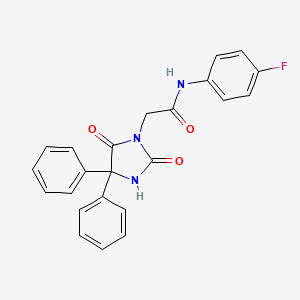
![1-[1-(2-methylphenyl)ethyl]-3-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride](/img/structure/B13567082.png)

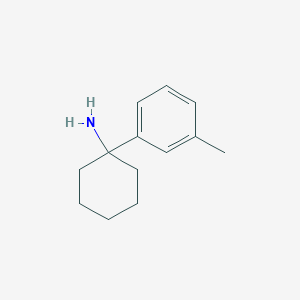
![[5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine; trifluoroacetic acid](/img/structure/B13567095.png)

![5-[(Piperidin-4-yl)methyl]-2-(trifluoromethyl)pyridinehydrochloride](/img/structure/B13567109.png)
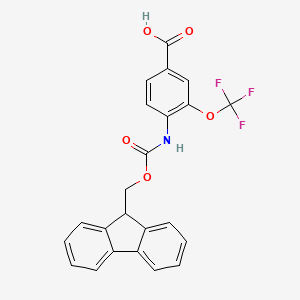
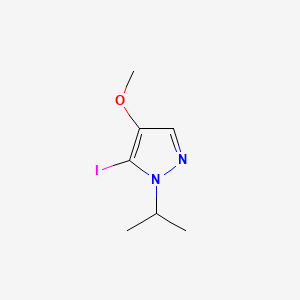

![1-(1,1-Dioxidothietan-3-yl)-5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B13567127.png)
